Fmoc-Arginine (Pbf)-Serine (Psi(Me,Me)pro)-Hydroxyl is a synthetic peptide derivative widely utilized in peptide synthesis. This compound comprises a sequence of three amino acids: Arginine, Serine, and a modified Proline known as pseudoproline. The Fmoc (9-fluorenylmethyloxycarbonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups serve as protective elements during the synthesis process, ensuring accurate construction of the desired peptide without unwanted side reactions.
This compound is classified as a modified amino acid and is primarily sourced from chemical suppliers specializing in peptide synthesis reagents. It is particularly valuable in solid-phase peptide synthesis due to its ability to introduce rigidity and specific conformations into the peptide structure, which can be critical for the biological activity of the resulting peptides .
The synthesis of Fmoc-Arginine (Pbf)-Serine (Psi(Me,Me)pro)-Hydroxyl typically involves several key steps:
These steps ensure high yields and purity of the final product.
The molecular formula for Fmoc-Arginine (Pbf)-Serine (Psi(Me,Me)pro)-Hydroxyl is , with a molecular weight of approximately 775.9 g/mol . The structure features:
Fmoc-Arginine (Pbf)-Serine (Psi(Me,Me)pro)-Hydroxyl undergoes several important reactions:
These reactions enable the formation of high-purity peptides suitable for various applications.
The mechanism of action for Fmoc-Arginine (Pbf)-Serine (Psi(Me,Me)pro)-Hydroxyl revolves around its role as a building block in peptide synthesis. While the compound itself does not exhibit a specific mechanism of action, peptides synthesized from it can interact with various biological targets through processes such as self-assembly. These interactions can influence biochemical pathways related to cellular functions.
The pharmacokinetics of this compound largely depend on the method of synthesis employed. Solid-phase peptide synthesis allows for quantitative yields by utilizing an excess of reagents.
Fmoc-Arginine (Pbf)-Serine (Psi(Me,Me)pro)-Hydroxyl exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications.
Fmoc-Arginine (Pbf)-Serine (Psi(Me,Me)pro)-Hydroxyl is primarily used in:
The versatility of this compound makes it an essential tool in modern biochemical research and pharmaceutical development.
Pseudoproline dipeptides, such as Ser(ΨMe,MePro), represent a transformative approach to overcoming intrinsic challenges in solid-phase peptide synthesis (SPPS). These engineered building blocks incorporate an oxazolidine ring system derived from serine, threonine, or cysteine residues, effectively mimicking the conformational constraints of proline. This structural modification disrupts β-sheet formation and prevents peptide chain aggregation—a critical limitation in synthesizing long (>30 residues) or hydrophobic sequences [7]. The ΨMe,MePro moiety specifically introduces a kink in the peptide backbone, promoting cis-amide bond formation and significantly enhancing solvation in polar solvents like DMF or NMP. This translates to near-quantitative coupling efficiencies even for sterically hindered residues, reducing deletion sequences and improving crude peptide purity by up to 10-fold in challenging syntheses [10]. Beyond solubility enhancement, pseudoprolines serve as temporary conformational switches that are cleanly reversed during final TFA cleavage, regenerating the native serine residue without epimerization [7].
The conceptual foundation for pseudoprolines was established in the 1990s through pioneering work by Wöhr, Mutter, and colleagues. Their 1995 breakthrough demonstrated the direct insertion of oxazolidines into dipeptides using formaldehyde or acetone condensates with Ser/Thr residues [9]. This methodology evolved rapidly, with the early 2000s witnessing the adaptation of pseudoprolines to Fmoc/tBu SPPS protocols. The specific derivative Fmoc-Arg(Pbf)-Ser(ΨMe,MePro)-OH (CAS# 2108145-17-9) emerged as a response to challenges in synthesizing arginine-rich domains—common in nuclear localization signals and cell-penetrating peptides. Its development addressed two synergistic challenges: 1) The intrinsic aggregation propensity of arginine’s guanidinium group during SPPS, and 2) The nucleophilicity of serine’s hydroxyl group, which promotes aspartimide formation. By 2005, optimized routes to ΨH,HPro dipeptides enabled commercial availability of advanced derivatives like the title compound [3] [6]. Key innovations included the use of preformed dipeptides (rather than in-situ acylation) to bypass the low nucleophilicity of oxazolidine nitrogen and the strategic pairing of acid-labile Pbf protection with the TFA-cleavable pseudoproline ring [8].
The molecular architecture of Fmoc-Arg(Pbf)-Ser(ΨMe,MePro)-OH exemplifies orthogonal protection—a cornerstone of modern peptide synthesis. This building block integrates three independent protective layers:
Table 1: Physicochemical Properties of Fmoc-Arg(Pbf)-Ser(ΨMe,MePro)-OH
Property | Specification | Technical Significance |
---|---|---|
CAS Number | 2108145-17-9 | Unique identifier for procurement & regulatory compliance |
Molecular Formula | C₄₀H₄₉N₅O₉S | Confirms elemental composition and MW (775.92 g/mol) |
Appearance | White to off-white powder | Visual indicator of purity; simplifies handling |
Purity (HPLC) | ≥97% | Ensures reproducible coupling efficiency |
Storage Conditions | 2–8°C | Prevents decomposition of Fmoc and pseudoproline groups |
Solubility | ≥50 mg/mL in DMF or DCM | Facilitates stock solution preparation for automated SPPS |
Key Structural Features | Oxazolidine ring, Pbf sulfonamide, Fmoc carbamate | Enables orthogonal deprotection and aggregation control |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0